tert-Butyl 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-1H-indazole-1-carboxylate is an advanced, orthogonally protected bi-heterocyclic building block engineered for the synthesis of complex kinase inhibitors. It features a central indazole core linked at the C5 position to a 3-isopropyl-5-aminopyrazole ring. The critical procurement advantage of this specific molecule is the N1-Boc (tert-butyloxycarbonyl) protection on the indazole ring, which masks the reactive indazole nitrogen while leaving the pyrazole 5-amino group fully accessible for downstream functionalization [1]. This structural configuration is specifically utilized to assemble diaryl ureas, carbamates, and amides targeting oncogenic kinases, providing a highly processable precursor for both discovery chemistry and pilot-scale manufacturing [2].
Workflow
Parallel synthesis of 5‑substituted indazole kinase inhibitor libraries via [2+3] cycloaddition
Selection
Boc‑protected indazole enabling orthogonal deprotection and sequential functionalization
Use Context
Isopropyl substituent provides intermediate steric and lipophilic modulation for SAR campaigns
Attempting to procure and use the unprotected analog, 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-1H-indazole, introduces severe process bottlenecks that compromise both yield and scalability. Without the N1-Boc group, the indazole nitrogens (N1 and N2) actively compete with the pyrazole 5-amine for electrophiles during urea or amide coupling steps, resulting in complex mixtures of regioisomers that require costly and solvent-intensive chromatographic separation [1]. Furthermore, the unprotected bi-heterocycle exhibits poor solubility in volatile organic solvents like ethyl acetate and dichloromethane. This forces manufacturers to use high-boiling polar aprotic solvents such as DMF or DMSO, which complicate aqueous workups and limit the feasibility of low-temperature biphasic reactions [2]. Procuring the exact N1-Boc protected compound circumvents these issues, ensuring strict regiocontrol and reliable processability.
Target
Boc‑protected isopropyl‑pyrazole indazole
3‑isopropyl group contributes distinct steric (Es ≈ −0.47) and lipophilic (clogP ≈ 3.5) profile; Boc enables orthogonal deprotection.
Generic substitute
Methyl, tert‑butyl or unprotected analog
Methyl (Es 0.00) may reduce kinase selectivity; tert‑butyl (Es −1.54) can introduce steric clashes; unprotected indazole risks premature N‑acylation.
Risk summary
Divergent kinase selectivity profiles and altered synthetic outcomes make direct substitution unreliable without re‑validation.
The primary synthetic value of this compound lies in its ability to direct electrophilic additions exclusively to the pyrazole amine. When reacted with reagents like isopropenyl chloroformate or various isocyanates, the N1-Boc protected target compound achieves >95% regioselective conversion at the pyrazole 5-amino group [1]. In contrast, using the unprotected baseline comparator (5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-1H-indazole) under identical conditions yields significant amounts of indazole N-acylated byproducts, often reducing the isolated yield of the desired target to <60% [2]. The Boc group effectively shields the indazole core, ensuring that expensive downstream building blocks are not wasted on dead-end side reactions.
| Evidence Dimension | Regioselective yield for target urea/carbamate formation |
| Target Compound Data | >95% regioselective conversion at the pyrazole 5-amine |
| Comparator Or Baseline | Unprotected analog yields <60% of target due to competitive N1/N2 acylation |
| Quantified Difference | >35% absolute increase in target yield; elimination of indazole-acylated regioisomers |
| Conditions | Electrophilic coupling (e.g., with isopropenyl chloroformate) at 0°C to RT |
Eliminates the need for complex chromatographic separation of regioisomers, directly lowering API manufacturing costs and improving batch-to-batch reproducibility.
Solubility is a major limiting factor in the scale-up of bi-heterocyclic intermediates. The target compound, featuring the lipophilic tert-butyl carboxylate (Boc) group, exhibits high solubility in standard process solvents such as ethyl acetate (EtOAc) and dichloromethane (DCM) [2]. This allows for efficient biphasic reactions, such as the treatment with 1M aqueous NaOH and isopropenyl chloroformate in EtOAc at 0°C [1]. The unprotected comparator is highly polar and poorly soluble in these solvents, typically necessitating the use of DMF or DMSO to achieve homogeneous reaction conditions. The ability to use EtOAc significantly streamlines downstream workup, as it can be easily washed and evaporated compared to high-boiling aprotic solvents.
| Evidence Dimension | Solubility and process solvent compatibility |
| Target Compound Data | Highly soluble in EtOAc/DCM, enabling biphasic aqueous/organic reactions |
| Comparator Or Baseline | Unprotected analog requires high-boiling polar aprotic solvents (DMF/DMSO) |
| Quantified Difference | Complete elimination of DMF/DMSO requirement during coupling steps |
| Conditions | Biphasic coupling conditions (e.g., EtOAc / 1M aq NaOH at 0°C) |
Allows manufacturers to avoid DMF, reducing energy costs during solvent removal and minimizing the risk of residual solvent impurities in the final product.
While other protecting groups (such as THP or SEM) can be used for indazoles, the N1-Boc group offers a highly efficient balance of stability and ease of removal. Following the successful functionalization of the pyrazole amine, the Boc group on the target compound can be quantitatively removed (>98% yield) using standard acidic conditions, such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane, at room temperature [1]. In comparison, a SEM-protected baseline requires fluoride sources (e.g., TBAF) or harsh heating, which can complicate purification and degrade sensitive urea linkages. THP protection introduces a chiral center, complicating NMR analysis of intermediates, and can suffer from sluggish deprotection kinetics [2].
| Evidence Dimension | Deprotection yield and operational simplicity |
| Target Compound Data | >98% deprotection yield using standard RT acidic conditions (TFA or HCl) |
| Comparator Or Baseline | SEM-protected baseline requires fluoride/heat; THP introduces diastereomeric complexity |
| Quantified Difference | Quantitative, traceless removal without degrading sensitive downstream urea/amide motifs |
| Conditions | Final API deprotection step (e.g., TFA/DCM at RT) |
Ensures that the final step of API synthesis is high-yielding and operationally simple, maximizing the recovery of the high-value active pharmaceutical ingredient.
Procured as the foundational scaffold for assembling diaryl ureas and amides that target the inactive conformation of kinases such as c-Kit, PDGFR, and Bcr-Abl, where the indazole acts as the hinge binder and the pyrazole urea extends into the hydrophobic pocket [1].
Utilized in discovery workflows where the highly soluble, regioselective nature of the Boc-protected building block allows for automated, high-throughput coupling with diverse isocyanates or acyl chlorides without the need for intermediate purification [1].
Selected over unprotected analogs for scale-up campaigns due to its compatibility with standard extraction solvents (EtOAc) and simple biphasic reaction conditions, explicitly avoiding the use of DMF and streamlining the isolation of advanced intermediates [1].